N-Methyl 2-nitroisonicotinamide
Description
N-Methyl 2-nitroisonicotinamide is a pyridine carboxamide derivative characterized by a nitro (-NO₂) group at the 2-position of the isonicotinamide core and a methyl (-CH₃) substituent on the amide nitrogen.
Properties
IUPAC Name |
N-methyl-2-nitropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)5-2-3-9-6(4-5)10(12)13/h2-4H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFJJDBIUXZMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-Methyl 2-nitroisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections and cancer. The nitro group can be reduced in vivo to form reactive intermediates that can interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties. Its nitro and amide functionalities make it a versatile building block for constructing complex molecular architectures.
Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their toxicity, metabolism, and mechanism of action.
Mechanism of Action
The mechanism by which N-Methyl 2-nitroisonicotinamide exerts its effects involves several pathways:
Reduction to Amino Derivatives: In biological systems, the nitro group can be enzymatically reduced to an amino group, forming reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects.
Interaction with Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the targets, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Theoretical values based on structural inference.
†Calculated from molecular formula.
Key Observations:
- Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to halogenated analogs (e.g., Br/Cl in ). This could influence stability, solubility, and interaction with biological targets.
- Molecular Weight: The nitro derivative has a lower molecular weight (~206.17) than the brominated analog (245.07) but is comparable to the chlorinated compound (~214.65).
- Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo in ) are often intermediates in cross-coupling reactions. The nitro group may instead facilitate reduction or substitution reactions.
Functional Group Comparisons
- Nitro vs.
- Methyl vs. Methoxy Groups: The methoxy (-OCH₃) substituent in analogs increases steric bulk and polarity compared to a simple methyl group, possibly affecting bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
